molecular formula C9H6ClF3O2 B1421194 3-Methyl-5-(trifluoromethoxy)benzoyl chloride CAS No. 916420-52-5

3-Methyl-5-(trifluoromethoxy)benzoyl chloride

Cat. No.: B1421194
CAS No.: 916420-52-5
M. Wt: 238.59 g/mol
InChI Key: CCKDSMKGHHIBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Benzoic Acid Derivatives: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethoxy)benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can acylate nucleophiles, forming covalent bonds with amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce the benzoyl group into target molecules .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications .

Properties

IUPAC Name

3-methyl-5-(trifluoromethoxy)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-5-2-6(8(10)14)4-7(3-5)15-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKDSMKGHHIBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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